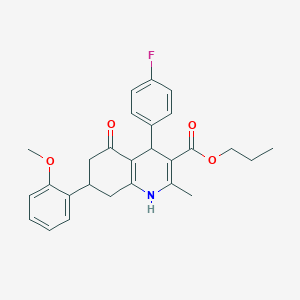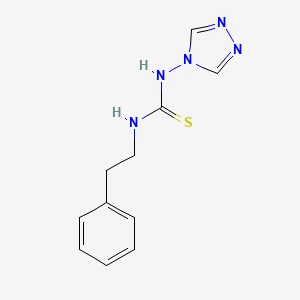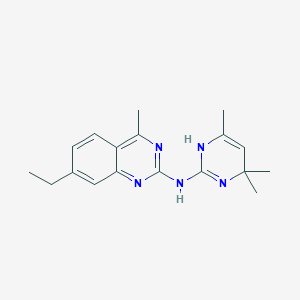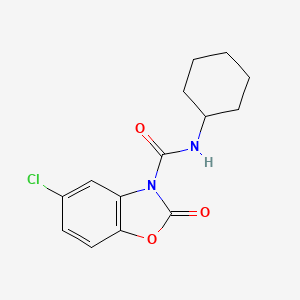![molecular formula C28H23FN4O2S B11079735 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079735.png)
5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a cyano group, a fluorophenyl group, and a dihydropyridine ring, contributes to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of various functional groups. The synthetic route may involve:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Cyano Group: This step may involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with a suitable nucleophile.
Sulfur Introduction: The thiol group can be introduced through a thiolation reaction, using reagents like thiourea or thiolates.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and molecular docking experiments.
Comparison with Similar Compounds
Similar compounds to 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE include other dihydropyridine derivatives and compounds with similar functional groups. For example:
Dihydropyridine Derivatives: These compounds share the dihydropyridine ring structure and may have similar pharmacological properties.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group may exhibit similar reactivity in nucleophilic substitution reactions.
Carbamoyl Compounds: These compounds share the carbamoyl functional group and may undergo similar hydrolysis reactions.
The uniqueness of 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N4-DIPHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H23FN4O2S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C28H23FN4O2S/c1-18-25(27(35)33-21-10-6-3-7-11-21)26(19-8-4-2-5-9-19)23(16-30)28(31-18)36-17-24(34)32-22-14-12-20(29)13-15-22/h2-15,26,31H,17H2,1H3,(H,32,34)(H,33,35) |
InChI Key |
AAPFEANBHNGRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11079685.png)

![N-[2-(1-adamantyloxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B11079690.png)
![(2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11079692.png)
![1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11079695.png)
![3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11079697.png)
![4-tert-butyl-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B11079698.png)
![(2Z)-3-benzyl-4-oxo-N-(2-phenylethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11079707.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[cyclohexyl(methyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11079709.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B11079717.png)

![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11079726.png)
